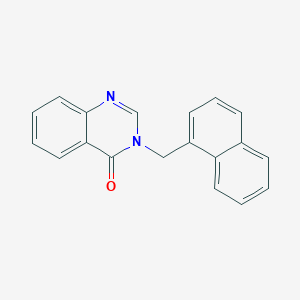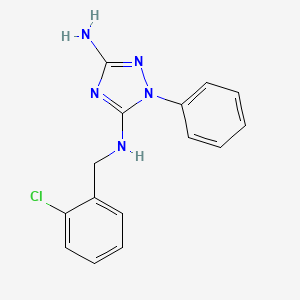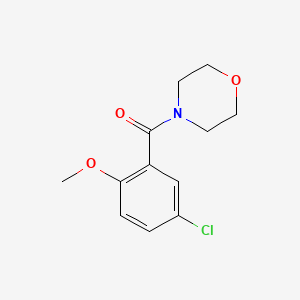
3-(1-naphthylmethyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-naphthylmethyl)-4(3H)-quinazolinone, also known as NMQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique chemical properties and its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
3-(1-naphthylmethyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in various fields of science. One of the most promising applications of 3-(1-naphthylmethyl)-4(3H)-quinazolinone is in the field of medicinal chemistry. 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have antimicrobial properties and has been studied as a potential antibiotic agent.
Wirkmechanismus
The mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in biological systems. 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer properties. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects on biological systems. In vitro studies have shown that 3-(1-naphthylmethyl)-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-naphthylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using 3-(1-naphthylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(1-naphthylmethyl)-4(3H)-quinazolinone. One area of research is the optimization of the synthesis method to produce higher yields of 3-(1-naphthylmethyl)-4(3H)-quinazolinone with better purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone and its potential applications in various fields of science. Finally, more research is needed to explore the potential side effects of 3-(1-naphthylmethyl)-4(3H)-quinazolinone and its safety for use in humans.
Synthesemethoden
The synthesis of 3-(1-naphthylmethyl)-4(3H)-quinazolinone involves the condensation of 1-naphthylmethylamine and anthranilic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of 3-(1-naphthylmethyl)-4(3H)-quinazolinone. This synthesis method has been optimized to produce high yields of 3-(1-naphthylmethyl)-4(3H)-quinazolinone with good purity.
Eigenschaften
IUPAC Name |
3-(naphthalen-1-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-17-10-3-4-11-18(17)20-13-21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZCPGNQQLHTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)

![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)


![N,N-diethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5832694.png)




![4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole](/img/structure/B5832734.png)
amino]benzamide](/img/structure/B5832741.png)